molecular formula C16H19N3O6S B563271 Cefadroxil-d4 (Major) CAS No. 1426174-38-0

Cefadroxil-d4 (Major)

カタログ番号: B563271
CAS番号: 1426174-38-0
分子量: 385.427
InChIキー: NBFNMSULHIODTC-AUTKPGNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefadroxil-d4 (Major) is a deuterium-labeled derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is primarily used as a reference standard in analytical and research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the cefadroxil molecule. This labeling allows for more precise analytical measurements in various scientific studies .

科学的研究の応用

Cefadroxil-d4 (Major) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil in various samples.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of cefadroxil to understand its behavior in biological systems.

    Medicine: Utilized in clinical research to investigate the efficacy and safety of cefadroxil in treating bacterial infections.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing cefadroxil.

作用機序

Target of Action

Cefadroxil-d4, like its parent compound Cefadroxil, is a broad-spectrum antibiotic of the cephalosporin type . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefadroxil-d4 inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes, such as autolysins and murein hydrolases, while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cefadroxil-d4 is the synthesis of the bacterial cell wall. By inhibiting the PBPs, Cefadroxil-d4 prevents the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefadroxil-d4, like Cefadroxil, is expected to be rapidly and well absorbed from the gastrointestinal tract . It is primarily excreted in the urine, with more than 90% excreted as unchanged drug within 24 hours . The half-life of Cefadroxil-d4 is longer than that of Cefadroxil . The hPEPT1 transporter is suggested to be the major transporter responsible for the oral absorption of Cefadroxil in humans .

Result of Action

The action of Cefadroxil-d4 results in the lysis and death of bacteria, effectively treating various bacterial infections. These include urinary tract infections, skin and skin structure infections, and tonsillitis caused by a variety of bacteria such as S. pneumoniae, H. influenzae, staphylococci, S. pyogenes (group A beta-hemolytic streptococci), E. coli, P. mirabilis, Klebsiella sp, coagulase-negative staphylococci and Streptococcus pyogenes .

Safety and Hazards

Cefadroxil-d4 (Major) may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

生化学分析

Biochemical Properties

Cefadroxil-d4 (Major) interacts with various biomolecules in the body. Like all beta-lactam antibiotics, Cefadroxil-d4 (Major) binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Cefadroxil-d4 (Major) has significant effects on various types of cells and cellular processes. It is effective against both Gram-positive and Gram-negative bacterial infections . The drug exerts its effects by causing instability and subsequent death of the bacteria .

Molecular Mechanism

The molecular mechanism of action of Cefadroxil-d4 (Major) involves binding interactions with biomolecules and changes in gene expression. It binds to specific PBPs inside the bacterial cell wall, inhibiting bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Dosage Effects in Animal Models

In animal models, the effects of Cefadroxil-d4 (Major) vary with different dosages. The usual dose for dogs and cats is 10 to 15 mg per pound (22 to 30 mg/kg) every 12 hours

Transport and Distribution

Cefadroxil-d4 (Major) is transported and distributed within cells and tissues. The PBPK model in human suggests that hPEPT1 is the major transporter responsible for the oral absorption of Cefadroxil-d4 (Major) in humans .

Subcellular Localization

It is known that Cefadroxil-d4 (Major) is a substrate of several membrane transporters including peptide transporter 2 (PEPT2), organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and organic anion transporting polypeptides (OATPs) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil-d4 (Major) involves the incorporation of deuterium atoms into the cefadroxil molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Cefadroxil-d4 (Major) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for research and analytical applications .

化学反応の分析

Types of Reactions: Cefadroxil-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

特性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-AUTKPGNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。